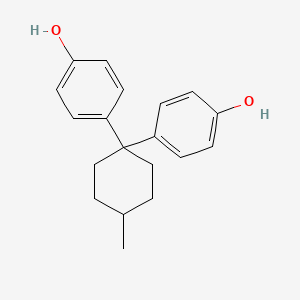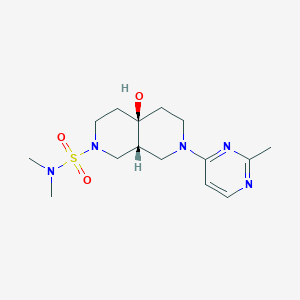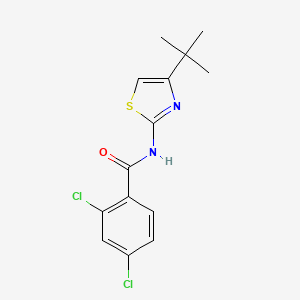![molecular formula C23H23NO5 B5671268 4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5671268.png)
4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidin-3-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The synthesis of related benzofuran compounds involves complex reactions and strategies, such as palladium-catalyzed tandem intramolecular Heck/Suzuki cross coupling reactions and chemical resolutions, to achieve high enantiomeric excess and yields. For instance, a selective CB2 receptor agonist was synthesized from 3-hydroxy-4-iodo benzoic acid in nine steps, showcasing the intricate multi-step synthesis processes typical for such compounds (Luo & Naguib, 2012).
Molecular Structure Analysis The molecular structure of similar benzofuran derivatives is characterized by the presence of methoxy and benzoic acid functional groups, which influence the compound's properties and reactivity. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was determined, showing the conformation of the piperazine ring and its dihedral angles with the benzene ring, providing insights into the spatial arrangement of atoms within the molecule (Faizi, Ahmad, & Golenya, 2016).
Chemical Reactions and Properties Benzofuran compounds participate in various chemical reactions, including ring opening and closure, showcasing their reactivity and the potential for generating diverse derivatives. For example, the synthesis of novel benzofuran derivatives through ring opening and closure reactions highlights the chemical versatility and reactivity of the benzofuran moiety (Halim & Ibrahim, 2022).
Physical Properties Analysis The physical properties of these compounds, such as melting points and solubility, are crucial for understanding their behavior in different environments. For instance, the synthesis and characterization of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoy-benzoate, a crucial intermediate in pharmaceutical synthesis, included determination of its melting point and structural confirmation through NMR spectroscopy, highlighting the importance of these properties in compound identification and application (Wei, Haiyong, Xiao-qiang, & Zhe, 2010).
Chemical Properties Analysis The chemical properties, such as reactivity and stability, are influenced by the compound's structure. The study of benzofuran derivatives' synthesis, spectral analysis, and quantum studies provides comprehensive insights into their chemical behavior, including reactivity descriptors and thermodynamic parameters. Such analyses contribute to a deeper understanding of the compound's potential interactions and stability under different conditions (Halim & Ibrahim, 2022).
properties
IUPAC Name |
4-[1-(6-methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-14-19-10-9-18(28-2)12-20(19)29-21(14)22(25)24-11-3-4-17(13-24)15-5-7-16(8-6-15)23(26)27/h5-10,12,17H,3-4,11,13H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZXLFYKDUXHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCCC(C3)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B5671195.png)

![(3R*,4S*)-1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5671197.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]carbonyl}-3-pyrrolidinol](/img/structure/B5671220.png)

![(cyclopropylmethyl)[(5-nitro-2-thienyl)methyl]propylamine](/img/structure/B5671241.png)

![methyl 1-[3-(4-chlorophenyl)acryloyl]cyclohexanecarboxylate](/img/structure/B5671249.png)

![6-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5671267.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methoxypyridine](/img/structure/B5671272.png)
![1-{3-[(4,4-difluoropiperidin-1-yl)methyl]phenoxy}-3-morpholin-4-ylpropan-2-ol](/img/structure/B5671273.png)